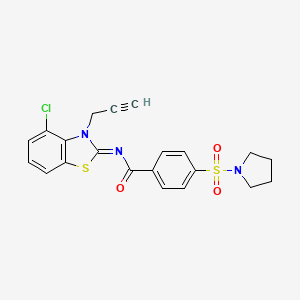

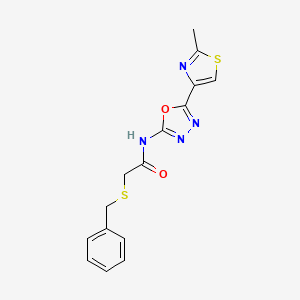

![molecular formula C7H9N B2761162 Spiro[2.3]hexane-5-carbonitrile CAS No. 872988-59-5](/img/structure/B2761162.png)

Spiro[2.3]hexane-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

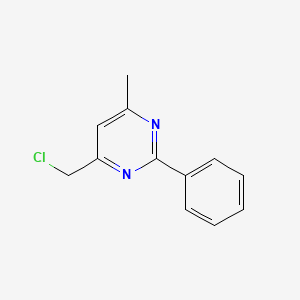

Spiro[2.3]hexane-5-carbonitrile, also known as SHC, is a chemical compound. It has a molecular weight of 107.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 . This indicates that the compound has a spirocyclic structure with a carbonitrile group attached.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Potential Treatment for Parkinson’s Disease and Other Neurodegenerative Disorders

Spiro[2.3]hexane-carbonitrile derivatives, specifically indazolyl-spiro[2.3]hexane-carbonitrile, have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), making them potentially useful in treating or preventing diseases such as Parkinson’s disease and other neurodegenerative disorders. LRRK2 mutations are linked to both genetic and idiopathic Parkinson's disease, and inhibitors of LRRK2 kinase may offer therapeutic benefits (Abdel-Magid, 2019).

Synthesis and Structural Studies

A series of functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives were synthesized for various applications, demonstrating features like high yields, short reaction times, and easy separation. X-ray crystallographic studies confirmed the structure of these compounds (Rajeswari, Saluja, & Khurana, 2016).

Development of Conformationally Rigid Amino Acids

Spiro-linked amino acids, which are analogues of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile. This development is crucial for research in peptide and protein engineering (Yashin et al., 2019).

Chemical Reactions and Isomerization

The study of prototropic isomerization of spiro[2.3]hexanes reveals the chemical behavior and potential applications in organic synthesis and material science (Razin & Ulin, 2005).

Green Chemistry Applications

Green synthesis approaches using spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives highlight the role of spiro compounds in sustainable chemistry. These methods emphasize high efficiency, environmental friendliness, and reusability (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the potential industrial applications of spiro compounds (Gupta et al., 2018).

Safety and Hazards

The safety information available indicates that Spiro[2.3]hexane-5-carbonitrile is a dangerous compound. It has hazard statements H227, H301, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Wirkmechanismus

Mode of Action

Spiro[2.3]hexane-5-carbonitrile undergoes prototropic isomerization . This process involves the rearrangement of hydrogen atoms within the molecule. Specifically, epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate undergo isomerization into the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives on treatment with lithium diisopropylamide in aprotic medium .

Eigenschaften

IUPAC Name |

spiro[2.3]hexane-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEHCHMDJFQQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

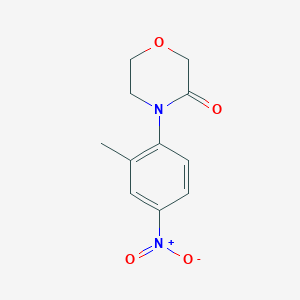

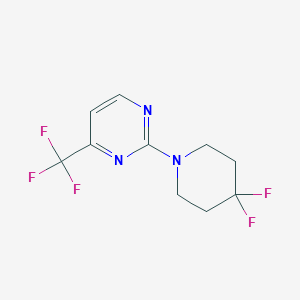

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

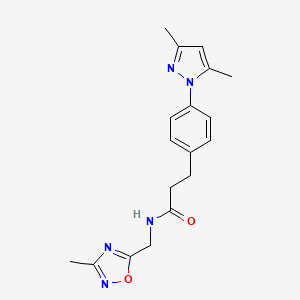

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

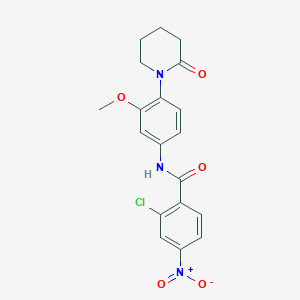

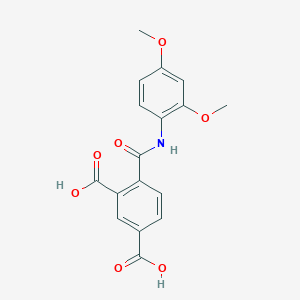

![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)

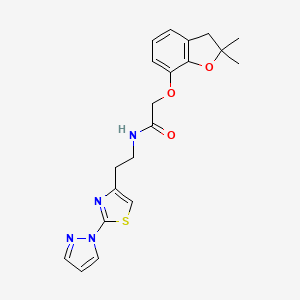

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)